Cotinine-N-oxide (CNO) is a metabolite of cotinine, which itself is the primary metabolite of nicotine. [, , , ] It is classified as a minor metabolite of nicotine, meaning it is produced in smaller quantities than major metabolites like cotinine and trans-3'-hydroxycotinine. [, , , , , ] In scientific research, CNO serves as a valuable biomarker for assessing exposure to nicotine and studying nicotine metabolism. [, , , , ] Its presence in various biological matrices like urine, plasma, and saliva allows researchers to monitor nicotine intake and metabolism in both humans and animals. [, , , , , , , , , , , ]
Cotinine-N-oxide is a significant metabolite of nicotine, primarily formed through the oxidation of cotinine, which itself is a major metabolite of nicotine. This compound plays a crucial role in understanding the metabolic pathways of nicotine and its implications for human health, particularly in relation to tobacco use. Cotinine-N-oxide is classified as an N-oxide derivative of cotinine and is involved in various biochemical processes within the body.
Cotinine-N-oxide is produced in vivo from cotinine, which is generated from nicotine metabolism predominantly by cytochrome P450 enzymes. The enzymatic conversion involves the introduction of an oxygen atom into the nitrogen atom of cotinine, resulting in the formation of cotinine-N-oxide. This metabolic pathway highlights the body's method of processing and detoxifying nicotine and its derivatives.
Cotinine-N-oxide can be classified under several categories:
The synthesis of cotinine-N-oxide can be achieved through various chemical methods, primarily focusing on the oxidation of cotinine. One notable method involves using hydrogen peroxide in the presence of a catalyst to facilitate the oxidation reaction.
Cotinine-N-oxide has a distinct molecular structure characterized by its N-oxide functional group.
Cotinine-N-oxide participates in various chemical reactions that are essential for its biological functions.
The mechanism by which cotinine-N-oxide exerts its effects involves its interaction with biological systems.
Cotinine-N-oxide exhibits several physical and chemical properties that are relevant for its identification and characterization.
Cotinine-N-oxide has several scientific uses, particularly in pharmacology and toxicology.
Cotinine-N-oxide (CNO) is a tertiary N-oxide derivative of cotinine, characterized by the oxidation of the pyridyl nitrogen atom. Its core structure consists of a pyrrolidinone ring linked to a N-oxidized pyridyl ring, with the molecular formula C₁₀H₁₂N₂O₂ and a monoisotopic mass of 192.0899 Da [1] [5]. The stereogenic center at the C5 position of the pyrrolidinone ring confers (S)-configuration in biologically relevant forms, as confirmed by chiral chromatography and synthetic standards [3] [6]. This configuration aligns with the stereospecific metabolism of its precursor, (S)-cotinine.
The molecule exhibits planar asymmetry due to restricted rotation around the C2-C2' bond linking the two rings. X-ray crystallography reveals that the N-oxide group adopts a conformation perpendicular to the pyridine plane, enhancing its dipole moment. Key bond lengths include the N-O bond (1.34 Å) and C-N (pyridine) bond (1.35 Å), consistent with charge delocalization [1].
Table 1: Structural Features of Cotinine-N-oxide
Feature | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₂N₂O₂ |
Stereochemistry | (5S) configuration |
Ring System | Pyrrolidinone + Pyridine N-oxide |
Bond Length (N-O) | 1.34 Å |
Bond Angle (O-N-C) | 115° |
Systematic nomenclature designates CNO as 3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate (IUPAC). In pharmacological contexts, it is interchangeably termed:
Registry databases (e.g., HMDB, ChEBI) standardize these synonyms under accession codes HMDB0001411 and CHEBI:89087, facilitating cross-referencing in metabolomics studies [1] [5]. The CAS registry number 36508-80-2 specifically denotes the (S)-enantiomer relevant to mammalian metabolism [3] [6].
Table 2: Standardized Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate |
Common Synonyms | Cotinine-1-N-oxide; (S)-Cotinine N-oxide |
CAS Number | 36508-80-2 |
HMDB ID | HMDB0001411 |
ChEBI ID | CHEBI:89087 |
CNO is a highly polar compound due to its zwitterionic nature and N-oxide functionality. Experimental determinations report a pKa of 3.37 (pyridinium N-oxide group), markedly lower than cotinine’s pKa (4.44), which enhances its hydrophilicity [2]. This property complicates organic solvent extraction, with acetonitrile achieving only 35% recovery from aqueous matrices compared to >50% for other cotinine metabolites [2].
Predicted logP values (−0.66 to −1.0) indicate low lipophilicity [1] [7]. Water solubility is estimated at 11 g/L via ALOGPS models, consistent with its role as a urinary metabolite [1]. The polar surface area of 45.77 Ų facilitates hydrogen bonding with aqueous environments, explaining its persistence in biological fluids like blood and urine [1] [5].
CNO diverges structurally and metabolically from other nicotine-derived N-oxides:
Species-specific metabolism further differentiates CNO. Hepatic microsomal studies show CNO formation varies across species:
In humans, CNO accounts for <5% of administered nicotine, while urinary excretion studies reveal it constitutes 0.9–3% of total nicotine metabolites in smokers and smokeless tobacco users [2] [5]. Its reduction back to cotinine in vivo contrasts with the stability of trans-3′-hydroxycotinine [1].
Table 3: Comparative Metabolic Features of Nicotine-Derived N-Oxides
Property | Cotinine-N-oxide | Nicotine-1'-N-oxide |
---|---|---|
Precursor | Cotinine | Nicotine |
Formation Enzyme | Cytochrome P450 | Flavin Monooxygenase (FMO) |
Urinary Excretion | 0.9–3% of total metabolites | 3–9% of total metabolites |
pKa | 3.37 | 4.42 |
Species Variability | High (0–24% in hepatic incubates) | Low |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6